molecular formula C9H11NO2 B091617 2,3,6-Trimethyl-4-nitrosophenol CAS No. 17302-53-3

2,3,6-Trimethyl-4-nitrosophenol

Cat. No.: B091617
CAS No.: 17302-53-3
M. Wt: 165.19 g/mol
InChI Key: DZZNHBFBNYRQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trimethyl-4-nitrosophenol is a nitrosophenol derivative with three methyl groups at the 2-, 3-, and 6-positions of the benzene ring and a nitroso (-NO) functional group at the 4-position. The molecular formula is inferred to be C₉H₁₁NO₂, identical to its isomer 2,3,5-trimethyl-4-nitrosophenol (CAS 83498-59-3) . Key properties such as LogP (2.715) and polar surface area (PSA ≈ 49.66 Ų) may resemble those of its positional isomer, as substituent orientation minimally affects these metrics .

Properties

CAS No.

17302-53-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2,3,6-trimethyl-4-nitrosophenol

InChI

InChI=1S/C9H11NO2/c1-5-4-8(10-12)6(2)7(3)9(5)11/h4,11H,1-3H3

InChI Key

DZZNHBFBNYRQTM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C)C)N=O

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)N=O

Synonyms

4-Hydroxyimino-2,3,6-trimethyl-2,5-cyclohexadien-1-one

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2,3,5-Trimethyl-4-nitrosophenol

The 2,3,5-isomer (CAS 83498-59-3) shares the same molecular formula but differs in methyl group placement. This structural variance can influence:

  • Reactivity : The steric hindrance and electronic effects of methyl groups in the 2,3,6-configuration may alter nitrosation kinetics or stability compared to the 2,3,5-isomer.
  • Downstream Products: The 2,3,5-isomer converts to 2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione (CAS 935-92-2), suggesting analogous quinone formation pathways for the 2,3,6-isomer .
Property 2,3,6-Trimethyl-4-nitrosophenol (Inferred) 2,3,5-Trimethyl-4-nitrosophenol
Molecular Formula C₉H₁₁NO₂ C₉H₁₁NO₂
LogP ~2.7 2.715
PSA (Ų) ~49.7 49.66
Key Downstream Product Potential quinone derivatives 2,3,5-Trimethyl-2,5-cyclohexadien-1,4-dione

Functional Group Analogs: Nitrophenol Derivatives

Nitroso (-NO) vs. nitro (-NO₂) groups significantly alter chemical behavior:

  • 4-Nitrophenol-2,3,5,6-d4 (CAS 93951-79-2): A deuterated nitro derivative with enhanced stability for isotopic tracing. Its sodium salt (CAS 824-78-2) exhibits higher water solubility (>300°C decomposition point), unlike nitroso derivatives, which are typically less polar .
  • Methyl Ether Derivatives: Nitrophenol methyl ethers (e.g., 4-nitroanisole) demonstrate reduced acidity compared to nitrosophenols, which retain phenolic -OH groups capable of hydrogen bonding .
Compound Functional Group Water Solubility Key Application
This compound -NO Low (inferred) Reactive intermediates
4-Nitrophenol sodium salt -NO₂ High Biochemical assays
4-Nitroanisole -NO₂, -OCH₃ Moderate Solubility studies

Isotopic and Salt Forms

  • Sodium Salts: Sodium 4-nitrophenolate (CAS 824-78-2) highlights how salt formation increases solubility, a modification less common for nitroso compounds due to their inherent instability .

Limitations and Knowledge Gaps

  • Direct experimental data on this compound is absent in the provided evidence, necessitating extrapolation from analogs.
  • Stability studies comparing nitroso and nitro groups under varying conditions (pH, temperature) are critical for application-specific evaluations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.